molecular formula C12H13FO3 B3145627 Methyl alpha-(3-fluorobenzyl)acetoacetate CAS No. 577775-49-6

Methyl alpha-(3-fluorobenzyl)acetoacetate

Cat. No. B3145627
CAS RN: 577775-49-6
M. Wt: 224.23 g/mol
InChI Key: CKLKJAZQOFKFKN-UHFFFAOYSA-N
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Description

“Methyl alpha-(3-fluorobenzyl)acetoacetate” is a derivative of Methyl acetoacetate, which is a β-keto ester . It has a chemical formula of CH₃COCH₂COOCH₃ . Methyl acetoacetate is a key intermediate in the synthesis of a variety of chemical compounds, and it’s often used in organic synthesis .


Synthesis Analysis

The synthesis of “Methyl alpha-(3-fluorobenzyl)acetoacetate” can be achieved through the transesterification of β-keto esters . This process involves the deprotonation of the β-keto ester with a weak base, followed by an SN2 reaction for alkylation . After the first step, an additional alkyl group can be added prior to the decarboxylation step . This allows for the addition of two different alkyl groups .


Molecular Structure Analysis

The molecular structure of “Methyl alpha-(3-fluorobenzyl)acetoacetate” was examined theoretically using DFT and experimentally by IR, Raman, and UV spectroscopy . The study examined the molecular structure, tautomerization, conformational stability, and electronic energies of 25 enols and keto forms of methyl acetoacetate .


Chemical Reactions Analysis

“Methyl alpha-(3-fluorobenzyl)acetoacetate” can undergo a variety of chemical reactions. For instance, it can react readily with aliphatic, aromatic, and allyl alcohols in good to excellent yields . When n-butanol was utilized, aromatic β-keto esters were found to undergo transesterification faster than aliphatic β-keto esters .


Physical And Chemical Properties Analysis

“Methyl alpha-(3-fluorobenzyl)acetoacetate” has a molecular weight of 116.12 g/mol . Its boiling point is 170 °C, and it has a density of 1.076 g/cm3 . It also has a melting point of -80 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Cytotoxic Activity

Indole derivatives have been investigated for their cytotoxic potential. For example:

Mechanism of Action

The mechanism of action for the synthesis of “Methyl alpha-(3-fluorobenzyl)acetoacetate” involves several steps. First, the β-keto ester is deprotonated with ethoxide. Then, alkylation occurs via an SN2 reaction. Finally, hydrolysis and decarboxylation occur . After the first step, an additional alkyl group can be added prior to the decarboxylation step .

Safety and Hazards

“Methyl alpha-(3-fluorobenzyl)acetoacetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that “Methyl alpha-(3-fluorobenzyl)acetoacetate” and similar compounds will continue to be of interest in future research and industrial applications.

properties

IUPAC Name

methyl 2-[(3-fluorophenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8(14)11(12(15)16-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLKJAZQOFKFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC(=CC=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-fluorobenzyl)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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